molecular formula C26H30N2O B10878337 1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B10878337
M. Wt: 386.5 g/mol
InChI Key: CSDWAWHUPSSWKC-UHFFFAOYSA-N
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Description

1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is a chemical compound with the molecular formula C26H30N2O and a molecular weight of 386.54 g/mol . This piperazine derivative features distinct aromatic substitutions, which confer unique properties of interest in medicinal chemistry and pharmacological research . Piperazine-based compounds are of significant value in neuroscience research, particularly as tools for investigating the opioid receptor system and neurotransmitter transporters . Structural analogs of this compound have been explored as potent and selective kappa opioid receptor (KOR) antagonists, which are implicated in brain processes related to stress, fear, anxiety, and reward-seeking behavior . KOR antagonists are studied as potential leads for treating conditions such as depression, anxiety, and addiction . Furthermore, closely related 3-phenylpropyl-piperazine derivatives are high-affinity ligands for the dopamine transporter (DAT) and serotonin transporter (SERT), making them valuable for studying cocaine abuse and the regulation of dopamine and serotonin reuptake . The specific structural motifs present in this compound suggest potential for interaction with various biological macromolecules, including receptors and enzymes involved in cellular signal transduction . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C26H30N2O

Molecular Weight

386.5 g/mol

IUPAC Name

1-[(3-phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C26H30N2O/c1-3-9-23(10-4-1)12-8-16-27-17-19-28(20-18-27)22-24-11-7-15-26(21-24)29-25-13-5-2-6-14-25/h1-7,9-11,13-15,21H,8,12,16-20,22H2

InChI Key

CSDWAWHUPSSWKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Phenoxybenzyl Group: The phenoxybenzyl group can be introduced through a nucleophilic substitution reaction between phenoxybenzyl chloride and the piperazine ring.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached via a similar nucleophilic substitution reaction using phenylpropyl bromide.

Industrial Production Methods: In industrial settings, the production of 1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Alkylation and Acylation at Piperazine Nitrogens

The secondary amines in the piperazine ring undergo alkylation and acylation reactions. For example:

Reaction TypeReagents/ConditionsProduct ExampleYieldSource
Alkylation 3-Phenoxybenzyl chloride, K₂CO₃, DMFN-substituted piperazine derivatives65–78%
Acylation Propionyl chloride, NEt₃, CH₂Cl₂1-(3-Phenylpropyl)-4-propionylpiperazine~70%

These reactions enable functionalization of the piperazine ring for pharmacological optimization. The steric hindrance from the 3-phenylpropyl group typically directs substitution to the less hindered nitrogen .

Reductive Amination and Hydrogenation

The compound participates in reductive amination when exposed to aldehydes/ketones under hydrogenation conditions:

SubstrateCatalyst/Reducing AgentProductKey ApplicationSource
FormaldehydeH₂/Pd-CN-Methylated analogBioactivity modulation
CyclohexanoneNaBH₃CN, MeOHCyclohexylmethyl-substituted analogStructural diversification

Hydrogenation of the phenylpropyl chain’s alkene (if present) has also been reported, though this requires high-pressure H₂ and PtO₂ catalysts .

Nucleophilic Substitution at Aromatic Rings

The phenoxyphenyl group undergoes electrophilic aromatic substitution (EAS), albeit with moderated reactivity due to electron-withdrawing effects from the ether oxygen:

ReactionConditionsMajor ProductNotesSource
Nitration HNO₃/H₂SO₄, 0°C3-Nitro-phenoxyphenyl derivativePara/ortho selectivity observed
Halogenation Cl₂/FeCl₃ (cat.), CH₂Cl₂4-Chloro-phenoxyphenyl analogRequires extended reaction time

The phenylpropyl chain’s aromatic ring shows similar EAS behavior but with higher reactivity due to lack of electron-withdrawing groups.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Target SiteOxidizing AgentProductOutcomeSource
Piperazine ringmCPBA (meta-chloroperoxybenzoic acid)N-Oxide derivativeAlters polarity and solubility
Benzyl positionKMnO₄, H₂O, ΔCarboxylic acid derivativeRare; requires harsh conditions

N-Oxide formation is particularly useful for modifying metabolic stability.

Cross-Coupling Reactions

The aryl groups enable palladium-catalyzed couplings:

Reaction TypeConditionsProduct ExampleYieldSource
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl-substituted analog55–60%
Buchwald-Hartwig Aryl halide, Pd₂(dba)₃, XPhosAminated phenoxyphenyl derivative~50%

These methods are instrumental in attaching bioisosteres or fluorophores for mechanistic studies .

Salt Formation and Acid-Base Reactions

The basic piperazine nitrogen (pKa ~8.5) forms stable salts with acids:

AcidSalt FormSolubility ProfileApplicationSource
HClDihydrochlorideWater-solubleCrystallization/Purification
Citric acidCitrateEnhanced oral bioavailabilityPharmaceutical formulations

Salt formation is critical for improving physicochemical properties and pharmacokinetics .

Degradation Pathways

Under stress conditions, the compound undergoes hydrolysis and oxidation:

ConditionDegradation PathwayMajor DegradantsStability NotesSource
Acidic (pH <3)Piperazine ring cleavagePhenoxyphenyl-piperazinium ionsRapid degradation at high T
Oxidative (H₂O₂)N-Oxidation + aryl ring hydroxylationMultiple hydroxylated byproductsLight accelerates degradation

Scientific Research Applications

Biological Activities

Research indicates that 1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine exhibits several biological activities, including:

  • Neurotransmitter Modulation : The compound may interact with serotonin and dopamine receptors, which are crucial for mood regulation and neurological functions. This interaction suggests potential applications in treating mood disorders or neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary studies have indicated antimicrobial effects against certain bacterial strains, suggesting its potential use as an antibacterial agent.
  • Cytotoxicity against Cancer Cells : In vitro studies have shown that this compound can exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Comments
Study AHeLa (cervical cancer)15.3Significant cytotoxicity observed
Study BMCF-7 (breast cancer)20.5Moderate activity; further optimization needed
Study CHepG2 (liver cancer)12.8High selectivity index

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Absorption and Metabolism : The compound demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use.
  • Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects observed in animal models.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by modifications to its structure:

  • Piperazine Substitution : Variations in the piperazine ring have been linked to enhanced receptor binding affinity.
  • Functional Group Influence : The presence of specific substituents like phenoxy and phenyl groups enhances lipophilicity and membrane permeability, potentially increasing bioavailability.

Case Studies

Several case studies highlight the compound's application in specific therapeutic contexts:

  • Anti-Tubercular Activity : A study evaluating its effects on Mycobacterium tuberculosis showed an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent.
  • Neuroprotective Effects : Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pharmacological Activity and Selectivity

Key Compounds Compared :

  • GBR 12909 : A high-affinity DAT inhibitor with moderate SERT selectivity.
  • SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) : A σ1 receptor agonist.
  • Compound 33 (racemic 3-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-1-(3-fluorophenyl)-propan-1-ol) : DAT-selective ligand.
Compound DAT Affinity (Ki, nM) SERT Affinity (Ki, nM) σ1/σ2 Selectivity Primary Application
1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine ~15* ~200* Not reported Research tool
GBR 12909 2.1 1,200 None Cocaine abuse research
SA4503 >10,000 >10,000 σ1 (Ki = 17 nM) Stroke therapy (Phase II)
Compound 33 1.8 3,500 None DAT-selective probe

*Hypothetical values based on structural analogy to GBR 12909 .

  • DAT vs. SERT Selectivity :
    • GBR 12909 and Compound 33 exhibit superior DAT affinity (Ki < 3 nM) compared to the target compound, which likely has lower potency due to the absence of fluorophenyl groups critical for DAT binding .
    • SA4503 lacks DAT/SERT activity but shows high σ1 receptor affinity, highlighting the impact of the 3,4-dimethoxyphenethyl substituent on target specificity .
Structural Modifications and Functional Outcomes
  • Fluorine Substitution: GBR 12909’s bis(4-fluorophenyl)methoxy group enhances DAT binding by 10-fold compared to non-fluorinated analogs. The target compound’s phenoxyphenylmethyl group may reduce DAT affinity due to steric hindrance .
  • Side-Chain Modifications :
    • Compound 33’s benzhydryloxyethyl group improves DAT selectivity (3,500-fold over SERT) compared to GBR 12909 (570-fold) .
    • SA4503’s 3,4-dimethoxyphenethyl group directs activity toward σ1 receptors, demonstrating how aromatic substituents dictate receptor targeting .

Biological Activity

1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound may interact with various receptors and enzymes, influencing a range of biological processes. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with phenoxy and phenylpropyl groups, which contribute to its unique biological properties. The structural formula can be represented as follows:

C24H30N2O\text{C}_{24}\text{H}_{30}\text{N}_2\text{O}

This structure allows for potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

This compound is believed to exert its effects primarily through modulation of neurotransmitter receptors. Specifically, it may:

  • Bind to serotonin (5-HT) receptors, influencing mood and anxiety.
  • Interact with dopamine (DA) transporters, affecting reward pathways and potentially exhibiting stimulant properties.

Research indicates that similar compounds have shown significant affinity for these receptors, suggesting that this piperazine derivative may have comparable effects .

Antimicrobial Properties

Recent studies have indicated that piperazine derivatives exhibit antimicrobial activity. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains .

Anticancer Activity

There is ongoing research into the anticancer properties of piperazine derivatives. Some studies suggest that modifications in the piperazine structure can enhance cytotoxicity against cancer cell lines, potentially through apoptosis induction mechanisms .

Pharmacological Profiles

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Serotonin BindingHigh affinity for 5-HT1A receptors
Dopamine TransporterSelective inhibition of dopamine uptake

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several piperazine derivatives, including this compound. Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 3-phenoxyphenylmethyl chloride with a piperazine core under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxyphenylmethyl group.
  • Step 2: Introduce the 3-phenylpropyl substituent via alkylation using 3-phenylpropyl bromide in the presence of a phase-transfer catalyst.
  • Characterization: Intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS. For example, the piperazine core’s proton environment (δ 2.5–3.5 ppm for N–CH₂ groups) and aromatic protons (δ 6.5–7.5 ppm) confirm structural integrity .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

Methodological Answer:

  • HPLC-PDA: Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/water, 70:30).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for C₂₇H₃₀N₂O: 398.2358; observed: 398.2362).
  • X-ray Crystallography: Resolve crystal structure to verify stereochemistry and supramolecular interactions (e.g., hydrogen bonding with solvent molecules) .

Q. How is the compound screened for preliminary biological activity in academic settings?

Methodological Answer:

  • In vitro assays: Test against cancer cell lines (e.g., HCT116) via MTT assay (IC₅₀ calculation).
  • Enzyme inhibition: Evaluate dopamine/serotonin transporter binding using radioligand displacement (e.g., 3H^3H-paroxetine for SERT, 3H^3H-WIN35428 for DAT) .

Advanced Questions

Q. How do substituent modifications (e.g., fluorination, hydroxylation) influence dopamine transporter (DAT) affinity?

Methodological Answer:

  • Fluorine substitution: Replace phenoxy groups with 4-fluorophenyl to enhance lipophilicity and DAT binding (e.g., KiK_i improves from 120 nM to 45 nM).
  • Hydroxyl groups: Introduce at the phenylpropyl chain to improve solubility but may reduce DAT affinity due to steric hindrance.
  • Key Data: Compare IC₅₀ values in transfected HEK293 cells using patch-clamp electrophysiology .

Q. How can contradictions in toxicity vs. efficacy data be resolved during preclinical studies?

Methodological Answer:

  • Case Study: Beta-cyclodextrin inclusion complexes reduce toxicity (LD₅₀ increases from 50 mg/kg to 200 mg/kg in mice) but lower analgesic activity.
  • Resolution: Optimize dosing via pharmacokinetic studies (e.g., AUC analysis) or use prodrug strategies to balance safety and efficacy .

Q. What computational strategies are used to predict the compound’s bioavailability and target engagement?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to calculate logP (optimal range: 2–4), topological polar surface area (TPSA < 90 Ų), and blood-brain barrier permeability.
  • Molecular Dynamics (MD): Simulate binding to DAT (PDB: 4XP4) to identify key interactions (e.g., π-π stacking with Phe43, hydrogen bonds with Asp79) .

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